molecular formula C8H9ClN2O2 B2954016 (4-Chloro-6-methylpyrimidin-2-yl)methyl acetate CAS No. 2174000-21-4

(4-Chloro-6-methylpyrimidin-2-yl)methyl acetate

Cat. No.: B2954016
CAS No.: 2174000-21-4
M. Wt: 200.62
InChI Key: ZVVKWZQGAXTTRH-UHFFFAOYSA-N
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Description

(4-Chloro-6-methylpyrimidin-2-yl)methyl acetate is a pyrimidine derivative with a chloro group at position 4, a methyl group at position 6, and a methyl acetate substituent at position 2. This compound is cataloged as a building block in organic synthesis (EN300-1667008) with a purity of 95% . Its molecular formula is C₉H₁₁ClN₂O₂, yielding a molecular weight of 215.65 g/mol (calculated).

Properties

IUPAC Name

(4-chloro-6-methylpyrimidin-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-5-3-7(9)11-8(10-5)4-13-6(2)12/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVKWZQGAXTTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)COC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-6-methylpyrimidin-2-yl)methyl acetate typically involves the reaction of 4-chloro-6-methylpyrimidine with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-6-methylpyrimidin-2-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative of the pyrimidine ring .

Mechanism of Action

The mechanism of action of (4-Chloro-6-methylpyrimidin-2-yl)methyl acetate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Variations

1-(4-Chloro-6-methylpyrimidin-2-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiourea (S17)
  • Substituents : Thiourea at position 2, dihydrobenzodioxin at the thiourea nitrogen.
  • Synthesis : Reacts 4-chloro-6-methylpyrimidin-2-amine with 6-isothiocyanato-1,4-benzodioxane in THF/NaH at 50°C (68% yield) .
  • Key Differences: The thiourea group enhances nucleophilic reactivity compared to the acetate ester.
Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate
  • Substituents : Ethyl acetate group via a methylene bridge (CH₂COOEt) at position 3.
  • Molecular Weight : 200.62 g/mol .
  • Key Differences : The ethyl ester and CH₂ linkage may increase lipophilicity, altering bioavailability. Used as a synthetic intermediate .
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline
  • Substituents : Aniline at position 2, chloro groups at positions 4 and 4.
  • Synthesis : Derived from similar coupling reactions as in Reference Example 63 .
  • Key Differences : Electron-withdrawing chloro groups and aromatic amine may enhance π-π stacking in crystal structures or target binding.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
  • Substituents : Thioacetate at position 2, thietane-3-yloxy at position 4.
  • Key Differences : Sulfur-containing groups (thioether and thietane) improve membrane permeability and metabolic stability .

Physicochemical and Reactivity Comparison

Compound Substituents Molecular Weight (g/mol) Reactivity/Stability Applications References
(4-Chloro-6-methylpyrimidin-2-yl)methyl acetate 2: methyl acetate, 4: Cl, 6: CH₃ 215.65 Ester hydrolysis-prone Building block, prodrug
S17 (Thiourea derivative) 2: thiourea, 4: Cl, 6: CH₃ ~350 (estimated) Nucleophilic reactivity Antimicrobial agent
Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate 4: Cl, 6: CH₂COOEt 200.62 Higher lipophilicity Synthetic intermediate
4-Chloro-2-hydrazinyl-6-methylpyrimidine 2: hydrazine, 4: Cl, 6: CH₃ 175.61 High toxicity (requires safety measures) Specialty chemical synthesis
Reactivity Notes :
  • Acetate Esters (Target compound, Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate): Prone to hydrolysis under acidic/basic conditions, useful for controlled release.
  • Hydrazine Derivative : Reactive and toxic, requiring stringent safety protocols .

Biological Activity

(4-Chloro-6-methylpyrimidin-2-yl)methyl acetate is a pyrimidine derivative that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure is characterized by a pyrimidine ring substituted with a chloro group and a methyl acetate moiety. The synthesis typically involves nucleophilic substitution reactions, which can be optimized using various reagents and catalysts to enhance yield and purity. For instance, the Kabachnik-Fields reaction has been utilized to synthesize α-aminophosphonates containing the 4-chloro-6-methylpyrimidin-2-amino pharmacophore, demonstrating its versatility in synthetic chemistry .

The biological activities of this compound are primarily attributed to its interaction with various biochemical pathways:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially through the inhibition of nucleic acid synthesis, which is crucial for bacterial growth .
  • Anti-inflammatory Properties : It has shown promise in modulating inflammatory responses, possibly by inhibiting specific enzymes involved in inflammatory pathways .
  • Anticancer Potential : Recent studies have highlighted its ability to inhibit the growth of cancer cell lines such as DU145 (prostate cancer) and A549 (lung cancer) cells. The incorporation of the 4-chloro-6-methylpyrimidin-2-amino moiety into α-aminophosphonates has been linked to enhanced anticancer activity .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various pyrimidine derivatives, including this compound, found that it effectively inhibited the growth of several bacterial strains. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Escherichia coli
64Staphylococcus aureus

Anticancer Activity

In vitro studies demonstrated that this compound significantly inhibited cell proliferation in DU145 and A549 cell lines. The IC50 values were observed in the low micromolar range.

Cell LineIC50 (µM)Reference
DU14515.3
A54918.7

Case Studies

  • Anticancer Screening : A series of α-aminophosphonates incorporating the 4-chloro-6-methylpyrimidin-2-amino moiety were synthesized and screened for anticancer activity. The results indicated a notable reduction in cell viability for both DU145 and A549 cell lines, suggesting that this compound could serve as a lead structure for further drug development .
  • Inflammatory Response Modulation : In an experimental model of inflammation, this compound demonstrated significant reduction in inflammatory markers, indicating its potential application in treating inflammatory diseases .

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